Cas no 1645386-34-0 (N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide)

N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-chlorophenylcyanomethyl group. Its molecular structure incorporates both amide and cyano functional groups, contributing to its potential utility in medicinal chemistry and agrochemical research. The compound's design allows for selective interactions with biological targets, making it a candidate for further investigation in drug discovery or pesticide development. Its chlorophenyl and methylbenzamide moieties may enhance binding affinity and stability, while the cyano group offers reactivity for further derivatization. This compound is suited for laboratory-scale applications requiring precise structural modifications.
N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide structure
1645386-34-0 structure
Product Name:N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide
CAS No:1645386-34-0
MF:C18H16ClN3O2
MW:341.791543006897
CID:5404241
PubChem ID:86796955
Update Time:2025-10-29

N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide
    • N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide
    • AKOS030674696
    • Z1719409460
    • EN300-26684372
    • 1645386-34-0
    • N-[(3-CHLOROPHENYL)(CYANO)METHYL]-2-[(2-METHYLPHENYL)FORMAMIDO]ACETAMIDE
    • Inchi: 1S/C18H16ClN3O2/c1-12-5-2-3-8-15(12)18(24)21-11-17(23)22-16(10-20)13-6-4-7-14(19)9-13/h2-9,16H,11H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: BNDALPPWADFJMM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C#N)NC(CNC(C1C=CC=CC=1C)=O)=O

Computed Properties

  • Exact Mass: 341.0931045g/mol
  • Monoisotopic Mass: 341.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 82Ų

N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide Pricemore >>

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Enamine
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Additional information on N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide

Recent Advances in the Study of N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide (CAS: 1645386-34-0)

The compound N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide (CAS: 1645386-34-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Researchers have identified that N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide exhibits high affinity for certain enzymes involved in inflammatory pathways. This finding has spurred further research into its potential as an anti-inflammatory agent, with preliminary results indicating significant reduction in pro-inflammatory cytokines in vitro and in vivo.

In addition to its anti-inflammatory properties, recent studies have explored the compound's role in modulating cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide can selectively inhibit key kinases involved in cancer progression. This has opened new avenues for its development as a targeted therapy for certain types of malignancies, with ongoing research focusing on optimizing its pharmacokinetic profile.

The synthetic methodology for N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide has also seen advancements. A recent publication in Organic Process Research & Development outlined a more efficient and scalable synthesis route, reducing the number of steps and improving overall yield. This development is critical for facilitating large-scale production and further pharmacological evaluation.

Despite these promising findings, challenges remain. The compound's solubility and bioavailability have been identified as potential limitations, prompting researchers to explore various formulation strategies. Recent efforts have included the development of nanoparticle-based delivery systems to enhance its therapeutic efficacy and reduce off-target effects.

In conclusion, N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide (CAS: 1645386-34-0) represents a compelling candidate for further development in the pharmaceutical industry. Its multifaceted biological activities and recent advancements in synthesis and formulation underscore its potential as a therapeutic agent. Future research should focus on addressing its pharmacokinetic challenges and advancing it through clinical trials to fully realize its therapeutic promise.

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